![molecular formula C14H15N3O4S3 B2408325 Methyl 3-[[(4-methylphenyl)sulfonylamino]carbamothioylamino]thiophene-2-carboxylate CAS No. 656813-72-8](/img/structure/B2408325.png)
Methyl 3-[[(4-methylphenyl)sulfonylamino]carbamothioylamino]thiophene-2-carboxylate
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Overview
Description
The compound is a type of sulfonamide, which is a group of compounds characterized by the presence of a sulfonyl functional group attached to an amine group . Sulfonamides are known for their wide range of applications in medicinal chemistry, including as antimicrobial agents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, sulfonamides can generally be synthesized through the reaction of sulfonyl chlorides with amines .Molecular Structure Analysis
The molecular structure of similar compounds involves a thiophene ring, which is a five-membered ring with one sulfur atom . The sulfonyl and amine groups are likely attached to this ring.Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques and Structure-Activity Relationships : Studies have explored the synthesis of derivatives related to Methyl 3-[[(4-methylphenyl)sulfonylamino]carbamothioylamino]thiophene-2-carboxylate, revealing insights into structure-activity relationships, particularly in the context of antiandrogen activity. For example, research on nonsteroidal antiandrogens has led to the discovery of potent antiandrogens that are peripherally selective, highlighting the importance of the methyl and trifluoromethyl series in these compounds (Tucker et al., 1988).
Crystal Structure Analysis : The crystal structure of derivatives closely related to the compound of interest has been determined, providing detailed insights into their molecular configurations. Such studies are crucial for understanding the physical and chemical properties of these compounds, facilitating their application in various research areas (Ramazani et al., 2011).
Biological and Chemical Applications
Antimicrobial and Antitumor Potential : Research has synthesized novel series of compounds derived from thiophene-carboxylates, demonstrating significant in vitro activity against human tumor cell lines and showing antimicrobial activity. Such compounds offer promising avenues for the development of new therapeutic agents with potential applications in treating cancer and bacterial infections (Hafez et al., 2017).
Electrochemical Capacitor Applications : Derivatives of thiophene, including those with similar structural motifs to Methyl 3-[[(4-methylphenyl)sulfonylamino]carbamothioylamino]thiophene-2-carboxylate, have been evaluated for their electrochemical performance. These studies highlight the potential of such compounds in the development of electroactive materials for energy storage applications (Ferraris et al., 1998).
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects . They are often used in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
properties
IUPAC Name |
methyl 3-[[(4-methylphenyl)sulfonylamino]carbamothioylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S3/c1-9-3-5-10(6-4-9)24(19,20)17-16-14(22)15-11-7-8-23-12(11)13(18)21-2/h3-8,17H,1-2H3,(H2,15,16,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFURJVLFQPEKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC2=C(SC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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